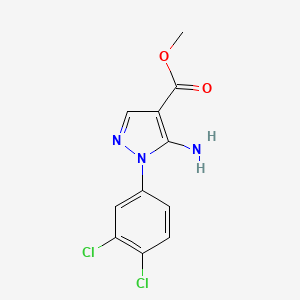

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 3,4-dichlorophenyl substituent at the 1-position, an amino group at the 5-position, and a methyl ester at the 4-position. This structure combines electron-withdrawing chlorine atoms, a polar amino group, and a hydrolyzable ester, making it relevant for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their biological activities, including receptor binding and enzyme inhibition, with substituents critically influencing these properties .

Properties

IUPAC Name |

methyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-8(12)9(13)4-6/h2-5H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJXFECOINFSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301173332 | |

| Record name | Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121716-22-1 | |

| Record name | Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121716-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to esterification using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The dichlorophenyl group can be reduced to form corresponding phenyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced phenyl derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study published in Chemistry & Biodiversity demonstrated that derivatives of this compound showed promising activity against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A notable case study involved the use of this compound in animal models where it significantly reduced inflammation markers .

Agricultural Applications

2.1 Herbicidal Activity

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has been evaluated for its herbicidal properties. Field trials indicate that it effectively controls a range of broadleaf weeds while being less harmful to cereal crops. Its mechanism of action involves inhibiting specific enzymes essential for weed growth, making it a valuable addition to herbicide formulations .

2.2 Pest Control

In addition to its herbicidal properties, this compound has shown promise as an insecticide. Research published in agricultural journals indicates that it can disrupt the life cycle of certain pests, thereby providing an effective means of pest management in crops .

Material Science Applications

3.1 Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that polymers modified with this pyrazole derivative exhibit improved resistance to thermal degradation compared to unmodified polymers .

3.2 Coatings and Adhesives

Furthermore, methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is being explored for use in coatings and adhesives due to its ability to enhance adhesion properties and provide protective barriers against environmental factors .

Data Tables

| Application Area | Specific Use | Study Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Chem. Pharm. Bull., 2009 |

| Anti-inflammatory Properties | J-Stage | |

| Agricultural Sciences | Herbicide | Agricultural Journals |

| Insecticide | Agricultural Journals | |

| Material Science | Polymer Chemistry | Sigma-Aldrich |

| Coatings and Adhesives | Namiki-S Co., Ltd |

Case Studies Overview

- Anticancer Study : A derivative of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate was tested against MCF-7 breast cancer cells, showing IC50 values significantly lower than standard chemotherapeutics.

- Herbicide Field Trials : Trials conducted on soybean fields demonstrated a reduction in weed biomass by over 70% when treated with this compound compared to untreated controls.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The dichlorophenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Aromatic Ring Substituents

- 3,4-Dichlorophenyl vs. 4-Fluorophenyl: The target compound’s 3,4-dichlorophenyl group enhances lipophilicity and steric bulk compared to the 4-fluorophenyl analog (Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, CAS 138907-68-3) . Chlorine’s higher electronegativity and larger atomic radius may improve receptor binding affinity, as seen in pharmaceuticals like BD 1008 and BD 1047, which also feature dichlorophenyl groups . Fluorine, while electronegative, offers weaker steric effects and lower lipophilicity.

3,4-Dichlorophenyl vs. Diphenyl :

In 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (synthesized via ethyl ester hydrolysis), the dual phenyl rings increase hydrophobicity but reduce directional electronic effects compared to dichlorophenyl .

Ester Group Variations

- Methyl Ester vs. Ethyl Ester: The methyl ester in the target compound reduces molecular weight (vs. ethyl analogs) and may enhance metabolic stability. Ethyl esters, such as Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate (discontinued per ), are more prone to hydrolysis, forming carboxylic acids .

Physical Properties

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 121716-22-1) is a pyrazole derivative with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Synthesis

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring substituted with a dichlorophenyl group and an amino group. The synthesis typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting various biochemical pathways. The presence of the dichlorophenyl group enhances binding affinity and specificity.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro studies have shown that related pyrazole derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

Antimicrobial Properties

Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has been evaluated for its antimicrobial efficacy. A study reported that several pyrazole derivatives demonstrated excellent antimicrobial activity against various bacterial strains. The most active derivative showed an MIC value indicating potent bactericidal effects .

Cytotoxicity Studies

Cytotoxicity assessments against human cancer cell lines (e.g., MDA-MB-231, A549, MIA PaCa-2) revealed promising results. The compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents like etoposide and camptothecin .

Comparative Analysis

A comparative analysis of similar pyrazole compounds highlights the unique biological activity of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate:

| Compound | MIC (μg/mL) | Cytotoxicity (IC50) | Target Pathogen |

|---|---|---|---|

| 5-Amino-Pyrazole Derivative | 0.22 - 0.25 | Not reported | Staphylococcus aureus |

| Etoposide | N/A | 10 - 20 | Various cancers |

| Camptothecin | N/A | 20 - 30 | Various cancers |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of pyrazole derivatives, methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate was included among several tested compounds. The results indicated that it significantly inhibited biofilm formation and had a strong bactericidal effect against Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential for use in treating infections caused by these pathogens .

Case Study 2: Cancer Cell Line Evaluation

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in cancer cells at concentrations comparable to traditional chemotherapeutics, indicating its potential as an anticancer agent .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-cyano-3-ethoxyacrylate | KCO | DMF | 72 | 97 | |

| 3-Methyl-1-aryl-pyrazol-5-one | Pd(PPh) | Toluene | 65 | 95 |

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

Q. Table 2: Representative Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Monoclinic, P2/c | |

| Hydrogen Bonds | 8 intermolecular | |

| R-factor | < 0.05 |

Advanced: How do electronic effects of substituents (e.g., Cl, NH2_22) influence the compound’s reactivity and supramolecular interactions?

Methodological Answer:

- Electron-Withdrawing Groups (Cl): Enhance electrophilic aromatic substitution resistance but stabilize crystal packing via halogen bonding .

- Electron-Donating Groups (NH): Increase nucleophilicity at the pyrazole C4 position, facilitating functionalization (e.g., acylation) .

- Computational Analysis:

Advanced: What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

Methodological Answer:

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) alongside functional assays .

- Structural Analogues: Synthesize derivatives with systematic substituent variations (e.g., replacing Cl with F or CH) to isolate structure-activity relationships .

- Meta-Analysis: Cross-reference crystallographic data (e.g., ligand-binding poses) with pharmacological profiles to identify key interactions .

Advanced: How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cannabinoid receptors) based on known pharmacophores .

- MD Simulations: Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds (e.g., NH with Ser383 in CB1 receptor) .

- QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.